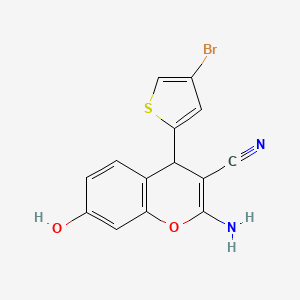![molecular formula C18H22O3 B5136824 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as Bisoprolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and heart failure. Beta-blockers work by blocking the action of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Bisoprolol is a highly selective beta-1 blocker, which means that it targets the beta-1 receptors in the heart, resulting in a decrease in heart rate and blood pressure.
Mecanismo De Acción
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene works by selectively blocking the beta-1 receptors in the heart, which results in a decrease in heart rate and blood pressure. This action reduces the workload on the heart and improves its efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also increase the ejection fraction, which is a measure of the heart's pumping efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have antioxidant effects, which can help to protect the heart from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective beta-1 blocker, which means that it has fewer side effects than non-selective beta-blockers. Another advantage is that it has a long half-life, which allows for once-daily dosing. However, one limitation is that it is not suitable for use in animal studies due to its high selectivity for beta-1 receptors in humans.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of research is the potential use of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. Another area of research is the investigation of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene's effects on exercise performance, cognitive function, and anxiety. Additionally, there is a need for further research into the anti-inflammatory and antioxidant effects of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, and how these effects may be beneficial in the treatment of cardiovascular diseases.
Métodos De Síntesis
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with 3-chloropropyl chloride to produce 1-(3-chloropropoxy)-2,3-dimethylbenzene. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to produce the final product, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively studied for its therapeutic effects in the treatment of hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. In addition, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been studied for its effects on exercise performance, cognitive function, and anxiety.
Propiedades
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)
![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)

![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)